molecular formula C10H13F3O3 B1413591 1,1,1-Trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one CAS No. 1357476-62-0

1,1,1-Trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one

Cat. No. B1413591
CAS RN: 1357476-62-0
M. Wt: 238.2 g/mol
InChI Key: VMJXPAVVRMVLGW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one, commonly referred to as TFHDM, is a synthetic compound that has been studied for its chemical, biochemical, and physiological properties. It is a trifluoromethylated hydroxy ketone and has been used in various scientific research applications due to its unique structure and properties.

Scientific Research Applications

Synthesis and Chemical Reactions

1,1,1-Trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one, a compound with significant chemical interest, has been studied for its synthesis and chemical behavior. It is produced through reactions involving perfluoro(3,4-dimethylpenta-1,2-diene) and similar compounds, showing unique reactivity patterns with nucleophiles, such as methanol. These reactions often result in spontaneous ring closure at room temperature and form a variety of structurally complex products (Bosbury, Fields, & Haszeldine, 1978).

Molecular Structure and Intramolecular Bonding

The molecular structure and intramolecular hydrogen bonding of similar compounds, like 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, have been extensively studied. These investigations provide insights into the conformation, electronic energies, and the strength of intramolecular hydrogen bonds, contributing to the understanding of the chemical behavior of related trifluoro compounds (Vakili et al., 2012).

Application in Organic Synthesis

This compound and its derivatives are crucial in organic synthesis, particularly in the formation of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones. These syntheses often involve complex cyclocondensation reactions, indicating the compound’s utility in creating functionally diverse organic molecules (Bunescu et al., 2009).

Rearrangement and Transformation

The compound's derivatives are involved in intricate chemical rearrangements. For example, reactions with electron-deficient acetylenes have shown non-stereospecific ene insertions, leading to the formation of various isomers. These reactions highlight the compound's utility in complex organic transformations and the synthesis of new organic materials (Chia, Kirk, & Taylor, 1974).

properties

IUPAC Name

1,1,1-trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O3/c1-9(2,10(11,12)13)8(15)6-7(14)4-5-16-3/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJXPAVVRMVLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C=C(C=COC)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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